molecular formula C8H17BrN2S B2685403 (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide CAS No. 1909348-23-7

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide

Cat. No.: B2685403
CAS No.: 1909348-23-7
M. Wt: 253.2
InChI Key: HZOKFYSYBCWVKB-UHFFFAOYSA-N
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Description

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide (CAS: 1909348-23-7) is a hydrobromide salt derived from the parent compound (Hept-6-en-1-ylsulfanyl)methanimidamide (CAS: 1699330-47-6). Its molecular formula is C₈H₁₇BrN₂S, with a molecular weight of 253.21 g/mol . The compound is marketed as a versatile small-molecule scaffold for laboratory use, with a purity of ≥95% . Key structural features include:

  • A methanimidamide core (HN=C(NH₂)-S-).
  • A hept-6-en-1-ylsulfanyl substituent, introducing an aliphatic chain with a terminal double bond.
  • A hydrobromide counterion enhancing solubility and stability .

Properties

IUPAC Name

hept-6-enyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.BrH/c1-2-3-4-5-6-7-11-8(9)10;/h2H,1,3-7H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKFYSYBCWVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide typically involves the reaction of hept-6-en-1-ylsulfanyl with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of (Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Hydrobromide Salts

Hydrobromide salts are commonly used in pharmaceuticals to improve solubility and bioavailability. Below is a comparison with notable hydrobromide-containing compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
(Hept-6-en-1-ylsulfanyl)methanimidamide HBr C₈H₁₇BrN₂S 253.21 Aliphatic chain with terminal double bond Research scaffold
Eletriptan hydrobromide C₂₂H₂₆N₂O₂S·HBr 462.43 Aryl sulfonyl group, indole core Migraine treatment
Dextromethorphan hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 Morphinan skeleton Antitussive agent
Galantamine hydrobromide C₁₇H₂₁NO₃·HBr 368.27 Benzofuran, tertiary amine Alzheimer’s therapy

Key Observations :

  • Its molecular weight (253.21 g/mol) is significantly lower than therapeutic hydrobromides, reflecting simpler structural complexity .
  • Unlike pharmaceuticals, it lacks documented pharmacokinetic or safety data, restricting its use to research .

Comparison with Methanimidamide Derivatives

Methanimidamide derivatives vary widely in substituents and applications. The table below highlights critical differences:

Compound Molecular Formula Substituents Toxicity/Regulatory Status
(Hept-6-en-1-ylsulfanyl)methanimidamide HBr C₈H₁₇BrN₂S Hept-6-en-1-ylsulfanyl No hazard data; lab use only
Chlordimeform C₁₀H₁₃ClN₂ 4-Chloro-2-methylphenyl Banned (carcinogenic)
Chlordimeform-ethyl C₁₁H₁₅ClN₂ 4-Chloro-2-ethylphenyl Banned (highly toxic)

Key Observations :

  • Chlordimeform and its derivatives are banned globally due to carcinogenicity and urinary bladder toxicity linked to their aromatic chloro-substituents .
  • The target compound’s aliphatic chain and terminal double bond may reduce bioaccumulation and metabolic activation risks compared to aryl-substituted methanimidamides.

Physicochemical Properties

Limited data exist for the target compound’s physicochemical properties, but comparisons can be inferred:

Property (Hept-6-en-1-ylsulfanyl)methanimidamide HBr Eletriptan HBr Chlordimeform
Solubility Likely high (due to HBr) Readily soluble Low (lipophilic aryl)
Melting Point Not reported White powder Not applicable (banned)
Stability Stable under lab conditions Photostable Degrades to metabolites

Biological Activity

(Hept-6-en-1-ylsulfanyl)methanimidamide hydrobromide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a heptene chain with a sulfanyl group and a methanimidamide moiety. Its molecular formula is C₈H₁₃BrN₂S, and it has a molecular weight of approximately 232.18 g/mol.

Key Features

Property Details
Molecular Formula C₈H₁₃BrN₂S
Molecular Weight 232.18 g/mol
CAS Number 1909348-23-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or activation, leading to various biological effects.

Proposed Mechanisms

  • Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to altered biological responses.
  • Receptor Interaction : It may interact with specific receptors, modulating signaling pathways that influence cellular functions.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Potential

Preliminary studies have suggested that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Further investigation is necessary to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating infections.

Study 2: Anticancer Activity

In vitro assays were conducted to assess the anticancer properties of the compound on human cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against certain cancer types.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfanyl-containing compounds and methanimidamide derivatives:

Compound Activity Notes
Sulfanyl Derivative AAntimicrobialSimilar structure with varied efficacy
Methanimidamide Derivative BAnticancerDifferent substituents affect activity
Heptene-based Compound CEnzyme inhibitionRelated structure enhances bioactivity

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